5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one
CAS No.: 622835-34-1
Cat. No.: VC8182422
Molecular Formula: C9H7BrO2
Molecular Weight: 227.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 622835-34-1 |
|---|---|
| Molecular Formula | C9H7BrO2 |
| Molecular Weight | 227.05 g/mol |
| IUPAC Name | 5-bromo-6-hydroxy-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C9H7BrO2/c10-7-3-5-1-2-8(11)6(5)4-9(7)12/h3-4,12H,1-2H2 |
| Standard InChI Key | XKGAEEAGMAAAJE-UHFFFAOYSA-N |
| SMILES | C1CC(=O)C2=CC(=C(C=C21)Br)O |
| Canonical SMILES | C1CC(=O)C2=CC(=C(C=C21)Br)O |
Introduction
5-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H7BrO2. It is a derivative of indanone, featuring a bromine atom at the 5-position and a hydroxyl group at the 6-position. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications in the synthesis of complex organic molecules.
Synthesis of 5-Bromo-6-Hydroxy-2,3-Dihydro-1H-Inden-1-One
The synthesis of this compound typically involves the bromination of 6-hydroxy-1-indanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position. Industrial production may utilize large-scale bromination processes with automated reactors to enhance efficiency and yield.
Major Products Formed
| Reaction Type | Product |
|---|---|
| Oxidation | 5-Bromo-6-oxo-2,3-dihydro-1H-inden-1-one |
| Reduction | 5-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-ol |
| Substitution | 5-Substituted-6-hydroxy-2,3-dihydro-1H-inden-1-one derivatives |
Biological Activities
This compound has been investigated for its potential biological activities, including:
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Antimicrobial Activity: It exhibits significant activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.019 mg/mL for E. coli.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.025 mg/mL Escherichia coli 0.019 mg/mL Bacillus subtilis 0.030 mg/mL -
Antioxidant Activity: It demonstrates effective free radical scavenging capabilities, suggesting potential utility in preventing oxidative stress-related diseases.
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Anticancer Activity: Preclinical studies have shown promising anticancer properties, with the ability to induce apoptosis in cancer cell lines such as MDA-MB-231 and HepG2.
Cell Line IC50 (µM) MDA-MB-231 10.0 HepG2 12.5
Applications in Research and Industry
5-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one serves as a building block for synthesizing more complex organic molecules and is explored for its potential in developing new pharmaceuticals. Its applications extend to the production of specialty chemicals and materials.
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